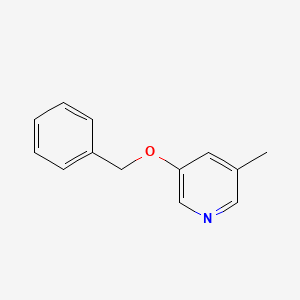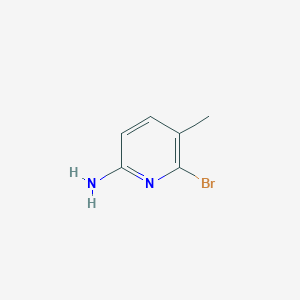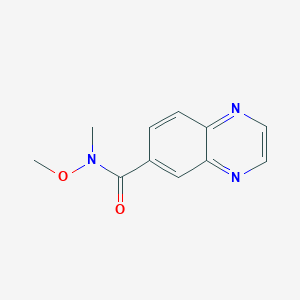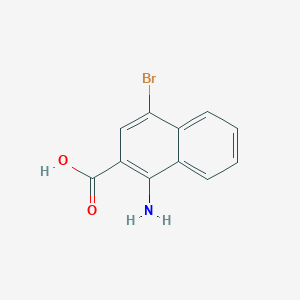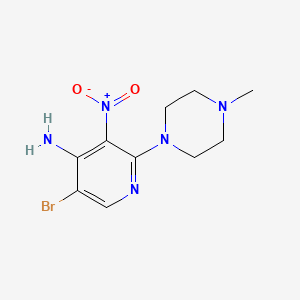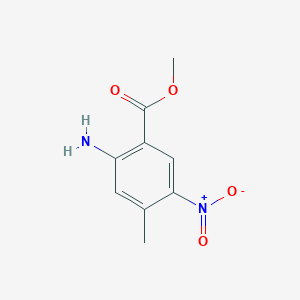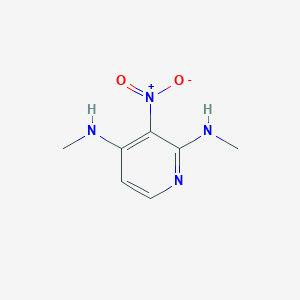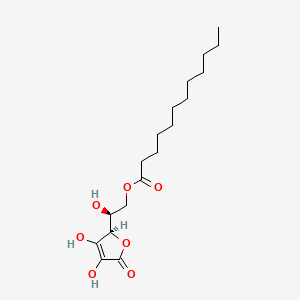
Ascorbyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin C ester , is a fat-soluble derivative of ascorbic acid (Vitamin C). Its chemical formula is C18H30O7. Unlike water-soluble Vitamin C, this ester exhibits improved stability and lipid solubility, making it suitable for various applications .
Preparation Methods
L-Ascorbyl dodecanoate can be synthesized through esterification of ascorbic acid with dodecanoic acid (lauric acid). The reaction typically occurs under acidic conditions, yielding the desired ester. Industrial production methods involve optimizing reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
L-Ascorbyl dodecanoate undergoes several reactions:
Hydrolysis: The ester can be hydrolyzed back to ascorbic acid and dodecanoic acid under alkaline conditions.
Oxidation: Like Vitamin C, it can act as an antioxidant by donating electrons to free radicals.
Lipid Metabolism: Due to its lipid solubility, it participates in lipid metabolism pathways.
Common reagents include acids (for esterification) and bases (for hydrolysis). Major products include ascorbic acid and dodecanoic acid.
Scientific Research Applications
L-Ascorbyl dodecanoate finds applications in:
Cosmetics: As a stable form of Vitamin C, it’s used in skincare products for its antioxidant properties.
Pharmaceuticals: It enhances drug delivery due to its lipid solubility.
Food Preservation: Used as an antioxidant in food products.
Mechanism of Action
The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.
Collagen Synthesis: Supports collagen production, vital for skin health.
Lipid Metabolism: Influences lipid-related pathways.
Comparison with Similar Compounds
L-Ascorbyl dodecanoate stands out due to its lipid solubility and stability. Similar compounds include L-ascorbyl octanoate and other Vitamin C derivatives.
Properties
CAS No. |
16690-40-7 |
|---|---|
Molecular Formula |
C18H30O7 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
DWKSHXDVQRZSII-SUMWQHHRSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Synonyms |
ascorbyl monolaurate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
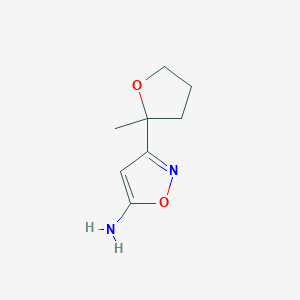
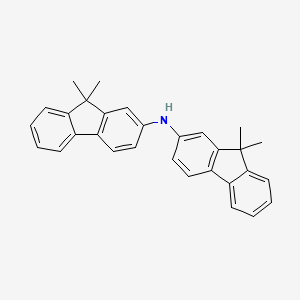

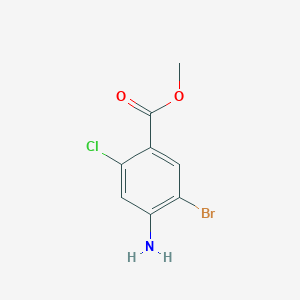
![methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate](/img/structure/B1526032.png)
